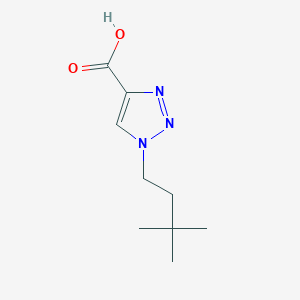

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . The presence of the triazole ring imparts unique properties to the compound, making it a subject of interest in medicinal chemistry, biology, and industrial applications.

Métodos De Preparación

The synthesis of 1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors.

Reaction Conditions: The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Properties

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid has been investigated for its role as a Raf inhibitor, which is significant in cancer treatment. A patent describes methods for treating various cancers including acute myelogenous leukemia (AML), chronic myelogenous leukemia (CML), and melanoma using this compound . The compound's ability to inhibit the Raf pathway suggests its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism involves the compound's interaction with specific enzymes involved in cancer cell proliferation. For example, studies have shown that triazole derivatives can bind effectively to targets within cancer cells, thereby inhibiting their growth and inducing apoptosis .

Case Study: Synthesis and Efficacy

In a notable study, a series of triazole compounds were synthesized and tested for their anticancer activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, highlighting the potential of triazole-based compounds in drug development .

Agricultural Applications

Herbicidal Activity

This compound has been explored for its herbicidal properties. Compositions containing this compound have been patented for use in controlling unwanted vegetation in agricultural settings . The effectiveness of these compositions is attributed to the compound's ability to inhibit plant growth through specific biochemical pathways.

Case Study: Field Trials

Field trials conducted with formulations containing this compound demonstrated effective weed management without adversely affecting crop yield. This suggests a promising application in sustainable agriculture practices where selective herbicides are needed to minimize environmental impact .

Materials Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its ability to act as a coupling agent improves the mechanical strength and thermal stability of polymers .

Case Study: Composite Materials

Research involving the synthesis of polymer composites with this triazole derivative showed improved resistance to degradation under various environmental conditions. This finding supports its application in developing durable materials for construction and packaging industries .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceutical | Cancer treatment (Raf inhibition) | Effective against AML, CML, melanoma |

| Mechanism involves enzyme inhibition | Significant cytotoxic effects observed | |

| Agricultural | Herbicidal compositions | Effective weed control without crop yield loss |

| Materials Science | Polymer enhancement | Improved mechanical strength and thermal stability |

| Composite materials | Enhanced durability under environmental stress |

Mecanismo De Acción

The mechanism of action of 1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share the triazole ring structure but differ in their side chains and specific biological activities.

Uniqueness: The uniqueness of this compound lies in its specific side chain (3,3-dimethylbutyl group), which imparts distinct chemical and biological properties.

Actividad Biológica

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid is a triazole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Triazole Compounds

Triazoles are a class of compounds characterized by a five-membered ring containing three nitrogen atoms. They are known for their ability to interact with various biological targets, including enzymes and receptors. The specific structure of this compound imparts unique chemical properties that enhance its biological efficacy.

Target Interactions:

- Triazole compounds typically inhibit enzymes critical for the biosynthesis of nucleic acids or cell wall components in pathogens. For instance, they often target cytochrome P450 enzymes involved in sterol biosynthesis, which is crucial for fungal growth and survival .

Biochemical Pathways:

- The synthesis of triazole compounds involves methods such as the copper-catalyzed 1,3-dipolar Huisgen cycloaddition, which allows for the efficient formation of these bioactive molecules.

Biological Activities

This compound exhibits a wide range of biological activities:

- Antibacterial Activity: The compound has shown effectiveness against various bacterial strains, potentially through inhibition of cell wall synthesis.

- Antifungal Activity: It is particularly noted for its action against fungi by targeting the CYP51 enzyme, essential for ergosterol synthesis .

- Anticancer Properties: Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades related to cell survival and proliferation .

- Anti-inflammatory Effects: The compound may inhibit COX-2 activity, a target for anti-inflammatory medications, suggesting its potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

Structural Comparisons

This compound can be compared with other triazole derivatives such as fluconazole and voriconazole. While these compounds share the common triazole ring structure, their side chains significantly influence their biological activity and therapeutic applications. The unique 3,3-dimethylbutyl group enhances lipophilicity and possibly improves membrane permeability, making it a candidate for further drug development.

Propiedades

IUPAC Name |

1-(3,3-dimethylbutyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)4-5-12-6-7(8(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWSBVWULHLROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN1C=C(N=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.